molecular formula C16H24N2 B13444402 2-Benzyl-2,8-diazaspiro[4.6]undecane

2-Benzyl-2,8-diazaspiro[4.6]undecane

Cat. No.: B13444402
M. Wt: 244.37 g/mol
InChI Key: WJBVSOFJZOEPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,8-diazaspiro[4.6]undecane is a useful research compound. Its molecular formula is C16H24N2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-2,8-diazaspiro[4.6]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-2,8-diazaspiro[4.6]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

2-benzyl-2,9-diazaspiro[4.6]undecane

InChI

InChI=1S/C16H24N2/c1-2-5-15(6-3-1)13-18-12-9-16(14-18)7-4-10-17-11-8-16/h1-3,5-6,17H,4,7-14H2

InChI Key

WJBVSOFJZOEPOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzyl-2,8-diazaspiro[4.6]undecane: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-2,8-diazaspiro[4.6]undecane, a novel diazaspirocyclic compound with significant potential in medicinal chemistry. Due to its unique three-dimensional structure, this scaffold is a promising candidate for the development of new therapeutics. This document details the physicochemical properties, proposes a detailed synthetic pathway, and explores the potential applications of this compound in drug discovery, with a particular focus on its relevance to central nervous system (CNS) disorders and as an antimicrobial agent.

Introduction: The Emergence of Diazaspiro[4.6]undecanes in Drug Discovery

The quest for novel molecular scaffolds that offer enhanced potency, selectivity, and improved pharmacokinetic profiles is a central theme in modern drug discovery. Diazaspirocycles, a class of bicyclic heterocyclic compounds featuring two nitrogen atoms and a spiro junction, have garnered considerable attention for their rigid, three-dimensional conformations. This unique architecture can facilitate superior target engagement and metabolic stability compared to traditional flat, aromatic structures.

The 2,8-diazaspiro[4.6]undecane core, characterized by a fused 5-membered and 7-membered ring system, represents a relatively underexplored but highly promising scaffold. This guide focuses on a specific derivative, 2-Benzyl-2,8-diazaspiro[4.6]undecane, providing a foundational resource for its synthesis and potential therapeutic applications.

Physicochemical Properties

As a novel compound, a registered CAS number for 2-Benzyl-2,8-diazaspiro[4.6]undecane is not currently available, underscoring its status as a new chemical entity. The fundamental properties have been calculated and are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂Calculated
Molecular Weight 244.38 g/mol Calculated
CAS Number Not available-

A search of chemical databases and suppliers did not yield a specific CAS number for this compound, indicating it is likely a novel molecule.

Synthesis of 2-Benzyl-2,8-diazaspiro[4.6]undecane

The synthesis of 2-Benzyl-2,8-diazaspiro[4.6]undecane can be approached in a multi-step process, beginning with the construction of the core 2,8-diazaspiro[4.6]undecane scaffold, followed by selective N-benzylation.

Synthesis of the 2,8-diazaspiro[4.6]undecane Core

A plausible synthetic route to the 2,8-diazaspiro[4.6]undecane core can be adapted from methodologies used for similar diazaspirocycles. One such approach involves a multi-component reaction to form a spiro-γ-lactam containing the fused seven- and five-membered rings, which can then be further elaborated.[1]

Selective Mono-N-Benzylation

With the diazaspiro[4.6]undecane core in hand, the next critical step is the selective introduction of a benzyl group at the 2-position. Achieving mono-N-benzylation of a diamine requires careful control of reaction conditions to prevent dialkylation. Several methods can be employed for this purpose.

Protocol: Selective Mono-N-Benzylation of 2,8-diazaspiro[4.6]undecane

This protocol is based on established methods for the selective N-alkylation of amines.[2][3]

Materials:

  • 2,8-diazaspiro[4.6]undecane

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,8-diazaspiro[4.6]undecane (1 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add finely ground anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate to isolate the desired 2-Benzyl-2,8-diazaspiro[4.6]undecane.

Causality Behind Experimental Choices:

  • The use of a slight excess of benzyl bromide ensures the complete consumption of the starting diamine.

  • Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Anhydrous conditions are crucial to prevent side reactions.

  • Column chromatography is essential for separating the mono-benzylated product from any unreacted starting material and the di-benzylated byproduct.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Core Synthesis cluster_1 Selective Benzylation Multi-component Reaction Multi-component Reaction Spiro-γ-lactam Spiro-γ-lactam Multi-component Reaction->Spiro-γ-lactam Formation 2,8-diazaspiro[4.6]undecane 2,8-diazaspiro[4.6]undecane Spiro-γ-lactam->2,8-diazaspiro[4.6]undecane Reduction/Elaboration 2-Benzyl-2,8-diazaspiro[4.6]undecane 2-Benzyl-2,8-diazaspiro[4.6]undecane 2,8-diazaspiro[4.6]undecane->2-Benzyl-2,8-diazaspiro[4.6]undecane Benzyl Bromide, K₂CO₃

Caption: Proposed synthetic workflow for 2-Benzyl-2,8-diazaspiro[4.6]undecane.

Potential Applications in Drug Discovery

The rigid, three-dimensional nature of the 2,8-diazaspiro[4.6]undecane scaffold makes it an attractive candidate for targeting a variety of biological receptors and enzymes.

Central Nervous System (CNS) Disorders

Derivatives of the closely related 2,8-diazaspiro[4.5]decane have been investigated as potent antagonists of the C-C chemokine receptor type 4 (CCR4), which is implicated in neuroinflammatory diseases.[4] The unique spatial arrangement of the nitrogen atoms in the 2,8-diazaspiro[4.6]undecane core could allow for novel interactions with CNS targets.

Antimicrobial Agents

The development of new antibacterial agents is a critical area of research due to the rise of antibiotic resistance.[5][6] Diazaspirocycles have been explored as scaffolds for novel antibacterial compounds. The structural features of 2-Benzyl-2,8-diazaspiro[4.6]undecane could be optimized to interact with bacterial targets such as DNA gyrase or topoisomerase IV.

Workflow for Biological Activity Prediction:

G Structure_of_2-Benzyl-2,8-diazaspiro[4.6]undecane 2-Benzyl-2,8-diazaspiro[4.6]undecane (C₁₆H₂₄N₂) Computational_Modeling Computational Modeling (e.g., PASS, Molecular Docking) Structure_of_2-Benzyl-2,8-diazaspiro[4.6]undecane->Computational_Modeling Predicted_Bioactivity Predicted Biological Activities Computational_Modeling->Predicted_Bioactivity CNS_Targets CNS Targets (e.g., GPCRs, Ion Channels) Predicted_Bioactivity->CNS_Targets Antimicrobial_Targets Antimicrobial Targets (e.g., DNA Gyrase, Cell Wall Synthesis) Predicted_Bioactivity->Antimicrobial_Targets In_Vitro_Validation In Vitro Validation (Binding Assays, MIC assays) CNS_Targets->In_Vitro_Validation Antimicrobial_Targets->In_Vitro_Validation

Caption: Workflow for predicting and validating the biological activity of the target compound.

Computational tools such as PASS (Prediction of Activity Spectra for Substances) can be utilized to predict the likely biological activities of novel compounds based on their structure.[7] Such in silico methods can guide the initial stages of drug discovery by prioritizing the most promising therapeutic areas for further investigation.

Conclusion and Future Directions

2-Benzyl-2,8-diazaspiro[4.6]undecane represents a novel and promising scaffold for medicinal chemistry. Its unique three-dimensional structure offers the potential for developing highly selective and potent modulators of various biological targets. This guide has provided the foundational knowledge of its physicochemical properties and a plausible synthetic route. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive biological evaluation to explore its therapeutic potential, particularly in the areas of CNS disorders and infectious diseases. The insights gained from such studies will be invaluable for the rational design of the next generation of diazaspirocycle-based therapeutics.

References

  • Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4. (n.d.). International Journal of Chemistry Research. Retrieved March 4, 2026, from [Link]

  • A Simple and Convenient Protocol for the Selective Mono Debenzylation of Dibenzylamines using 10% Pd/C and HCOONH4. (2011). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Selective mono-benzylation of methylene active compounds with dibenzyl carbonate. (n.d.). IRIS. Retrieved March 4, 2026, from [Link]

  • Efficient and selective N-benzylation of amines using Pd doped La-BDC MOF catalyst. (n.d.). Rsc.org. Retrieved March 4, 2026, from [Link]

  • Synthesis of spiroaminal 2,8-disubstituted-1,7-diazaspiro[3][3]undecane derivatives. (n.d.). Spiral. Retrieved March 4, 2026, from [Link]

  • Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. (2005). PubMed. Retrieved March 4, 2026, from [Link]

  • Recent advances and challenges in antibacterial drug development: The editorial. (2022). ADMET and DMPK. Retrieved March 4, 2026, from [Link]

  • Advances in computational methods to predict the biological activity of compounds. (2010). Expert Opinion on Drug Discovery. Retrieved March 4, 2026, from [Link]

  • Short Enantioselective Syntheses of Both 2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane and 2,7-Diethyl-1,6-dioxaspiro[4.6]undecane Using Functionalized Nitroalkane Synthons. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. (2016). PubMed. Retrieved March 4, 2026, from [Link]

  • Pseudonatural Products for Chemical Biology and Drug Discovery. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Prediction of the Biological Activity Spectra of Organic Compounds Using the Pass Online Web Resource. (2015). ResearchGate. Retrieved March 4, 2026, from [Link]

  • One-pot synthesis of azepine spiro[4.6]-γ-lactams by a Hantzsch-type reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 4, 2026, from [Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. (2013). PubMed. Retrieved March 4, 2026, from [Link]

  • Recent advancements in the development of next-generation dual-targeting antibacterial agents. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. (2023). PMC. Retrieved March 4, 2026, from [Link]

  • Discovery and development of new antibacterial compounds. (2026). Exploration of Drug Science. Retrieved March 4, 2026, from [Link]

  • Characterization and Computational Insights into the Potential Biological Activity of 4-Hydroxyphenyl 8-Chlorooctanoate Purified from Endophytic Fusarium solani. (n.d.). MDPI. Retrieved March 4, 2026, from [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (n.d.). MDPI. Retrieved March 4, 2026, from [Link]

  • Antibacterial Prodrugs to Overcome Bacterial Resistance. (2020). MDPI. Retrieved March 4, 2026, from [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of 2,8-Diazaspiro[4.6]undecane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Spirocyclic Advantage in Modern Drug Design

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved biological activity and physicochemical properties is relentless. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems, often leading to enhanced target-binding affinity, improved metabolic stability, and superior selectivity.[1][2] The 2,8-diazaspiro[4.6]undecane core, a unique structure featuring a five-membered azacyclopentane (pyrrolidine) ring and a seven-membered azacycloheptane (azepane) ring fused at a single carbon atom, has proven to be a privileged scaffold. Its derivatives have been identified as highly potent inhibitors of diverse and critical biological targets, including soluble epoxide hydrolase (sEH) for hypertension, receptor-interacting protein kinase 1 (RIPK1) in necroptosis-driven inflammatory diseases, and TYK2/JAK1 kinases for treating inflammatory bowel disease.[3][4][5]

The efficacy of these molecules is intimately linked to their three-dimensional shape. The precise orientation of substituents on the biaxial spirocyclic framework dictates how the molecule interacts with its biological target. Therefore, a thorough understanding of the conformational preferences and dynamic behavior of the 2,8-diazaspiro[4.6]undecane system is not merely an academic exercise; it is a critical prerequisite for rational drug design and optimization. This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the primary methodologies employed to elucidate the conformational landscape of these complex derivatives, focusing on the synergy between X-ray crystallography, NMR spectroscopy, and computational modeling.

Pillar I: Single-Crystal X-ray Crystallography – The Definitive Solid-State Benchmark

Expertise & Experience: X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule.[6][7] It provides an unambiguous and high-resolution snapshot of the molecule's conformation in the solid state, yielding precise data on bond lengths, bond angles, and both relative and absolute stereochemistry.[6][8] This static picture is invaluable as it serves as the ultimate benchmark for validating the results of solution-state studies and computational models. The causality behind prioritizing a crystal structure is simple: it removes all conformational ambiguity for at least one state of the molecule, providing a solid anchor for all further investigation.

Trustworthiness: The methodology is inherently self-validating. The quality of the final structural model is judged by statistical parameters such as the R-factor (residual index), which quantifies the agreement between the crystallographic model and the experimental X-ray diffraction data.[9] A low R-factor signifies a high-fidelity model.

Experimental Protocol: From Solution to Structure
  • Crystal Growth (The Rate-Limiting Step): The primary challenge is obtaining a single, high-quality crystal suitable for diffraction.[6][8]

    • Method: A purified sample of the 2,8-diazaspiro[4.6]undecane derivative is dissolved in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, methanol, acetone) to near saturation.

    • Execution: The solution is subjected to slow evaporation at a controlled temperature. This gradual increase in concentration encourages the slow formation of a well-ordered crystal lattice rather than a rapid precipitation of amorphous solid.

    • Causality: Slow crystal growth is essential to minimize defects in the crystal lattice, which would otherwise degrade the quality of the diffraction pattern.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head and placed within an X-ray diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction patterns are recorded on a detector.[9]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods to generate an initial electron density map and atomic model.[6]

    • This initial model is refined using a full-matrix least-squares method. Non-hydrogen atoms are refined anisotropically (accounting for directional vibration), while hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[6][9] The final model is validated by checking crystallographic parameters like the R-factor.

Data Presentation: Typical Crystallographic Data

The following table summarizes hypothetical but realistic crystallographic data for a derivative of 2,8-diazaspiro[4.6]undecane.

ParameterExpected ValueSignificance
Empirical FormulaC₁₅H₂₀N₂O₂Defines the elemental composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.5, 15.2, 9.8Unit cell dimensions.
β (°)98.5Unit cell angle.
V (ų)1550Volume of the unit cell.
Z4Number of molecules in the unit cell.
R1 [I > 2σ(I)]< 0.05A measure of model quality; lower is better.
wR2 (all data)< 0.15A weighted measure of model quality.
Visualization: X-ray Crystallography Workflow

cluster_0 Experimental Phase cluster_1 Computational Phase Purification Purify Compound Crystallization Grow Single Crystal (Slow Evaporation) Purification->Crystallization Data_Collection Mount Crystal & Collect Diffraction Data Crystallization->Data_Collection Structure_Solution Solve Structure (Direct Methods) Data_Collection->Structure_Solution Refinement Refine Model (Least-Squares) Structure_Solution->Refinement Validation Validate Structure (R-factor) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure (Bond Lengths, Angles)

Caption: Workflow for determining a molecular structure via single-crystal X-ray crystallography.

Pillar II: NMR Spectroscopy – Probing Conformation in Solution

Expertise & Experience: While crystallography provides a definitive static picture, molecules in the body exist in solution, where they are conformationally flexible. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for characterizing the structure, conformation, and dynamics of molecules in solution.[6][10] It provides data that reflects a time-average of all the conformations present at equilibrium, offering insights that are often more biologically relevant.

Trustworthiness: The strength of an NMR-based conformational analysis lies in the cross-validation of data from multiple, independent experiments. A proposed 3D model is considered trustworthy only when it is consistent with all the observed NMR parameters, including chemical shifts, through-bond coupling constants (J-couplings), and through-space Nuclear Overhauser Effects (NOEs).

Key NMR Experiments for Conformational Analysis
  • 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR:

    • Purpose: The essential first step is the complete and unambiguous assignment of all proton and carbon signals in the molecule.[11]

    • Causality: Without knowing which signal corresponds to which atom, no further conformational analysis is possible. 2D correlation experiments map the connectivity between atoms, allowing for a full assignment.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

    • Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.

    • Mechanism: The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two interacting nuclei (I ∝ 1/r⁶). This makes it an extremely sensitive "ruler" for short intermolecular distances.

    • Application: For the 2,8-diazaspiro[4.6]undecane core, NOEs between protons on the five-membered ring and the seven-membered ring can definitively establish their relative orientation. For example, an NOE between a proton on C1 and a proton on C9 would confirm a specific spatial arrangement.

  • J-Coupling Constant (³JHH) Analysis:

    • Purpose: To determine the dihedral (torsional) angles between vicinal protons.

    • Mechanism: The magnitude of the three-bond coupling constant (³JHH) is related to the dihedral angle (φ) via the Karplus equation. A large coupling (~7-13 Hz) typically indicates an anti-periplanar (180°) or syn-periplanar (0°) relationship, while a small coupling (~0-4 Hz) suggests a gauche (60°) relationship.

    • Application: Measuring the coupling constants around the stereocenters and within the rings allows for the determination of ring pucker and the preferred staggered/eclipsed conformations of substituents.

Protocol: A Workflow for Solution-State Structure Elucidation
  • Sample Preparation: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Data Acquisition: Acquire a standard suite of NMR experiments on a high-field spectrometer (≥ 500 MHz): ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY (or ROESY for larger molecules to avoid zero-crossing issues).

  • Spectral Assignment: Use the correlation spectra (COSY, HSQC, HMBC) to assign every proton and carbon resonance to a specific atom in the molecule.

  • Data Extraction & Interpretation:

    • From the ¹H spectrum, measure all resolvable ³JHH coupling constants.

    • From the NOESY spectrum, integrate the volumes of all cross-peaks and classify them as strong, medium, or weak, corresponding to short, medium, or long-range distance restraints.

  • Model Building: Use the extracted J-couplings (dihedral angle restraints) and NOEs (distance restraints) to construct a 3D model of the dominant conformation in solution.

Data Presentation: NMR Experiments and Their Contribution
NMR ExperimentInformation ObtainedRole in Conformational Analysis
¹H, ¹³C Chemical environment of each nucleus.Provides initial structural information.
COSY ¹H-¹H through-bond connectivity (2-3 bonds).Foundational for assigning proton networks.
HSQC ¹H-¹³C direct one-bond correlation.Links protons to the carbons they are attached to.
HMBC ¹H-¹³C long-range correlation (2-4 bonds).Establishes the carbon skeleton and connectivity across quaternary centers.
NOESY/ROESY ¹H-¹H through-space proximity (< 5 Å).Primary tool for determining 3D structure and relative stereochemistry.
J-Couplings Dihedral angles between vicinal protons.Quantifies ring pucker and side-chain orientation.
Visualization: Logic Flow for NMR Analysis

cluster_extract Data Extraction cluster_interpret Interpretation Data_Acq Acquire NMR Data (1D, COSY, HSQC, HMBC, NOESY) Assignment Assign All ¹H & ¹³C Resonances Data_Acq->Assignment Extract_J Measure ³JHH Coupling Constants Assignment->Extract_J Extract_NOE Integrate NOE Cross-Peaks Assignment->Extract_NOE Dihedral Determine Dihedral Angles (Karplus Equation) Extract_J->Dihedral Distance Establish Distance Restraints (Strong, Medium, Weak) Extract_NOE->Distance Model Build 3D Conformational Model Dihedral->Model Distance->Model Validation Validate Model Against All NMR Data Model->Validation Validation->Model Refine

Caption: Decision-making workflow for a comprehensive NMR-based conformational study.

Pillar III: Computational Modeling – The Predictive and Explanatory Engine

Expertise & Experience: Computational chemistry is an indispensable partner to experimental techniques. Its power lies in its ability to explore the entire conformational potential energy surface of a molecule—something that is impossible to do experimentally.[10] It can identify and rank all thermally accessible low-energy conformers, calculate their relative populations, and rationalize why a particular conformation is preferred.[12] Furthermore, it can be used to predict experimental observables (like NMR parameters), providing a powerful method for validating both the computational model and the interpretation of experimental data.[13]

Trustworthiness: A computational model is only as good as its ability to reproduce reality. Its trustworthiness is established by comparing its predictions against high-quality experimental data. For instance, if the lowest energy conformer calculated in a vacuum or implicit solvent closely matches the solid-state X-ray structure, or if the Boltzmann-averaged NMR chemical shifts calculated from an ensemble of conformers match the experimental solution-state values, the model is considered robust and predictive.

Methodologies: A Multi-Step Computational Approach
  • Conformational Search:

    • Purpose: To generate a comprehensive set of possible conformations.

    • Method: A starting 3D structure of the 2,8-diazaspiro[4.6]undecane derivative is subjected to a search algorithm that systematically rotates all rotatable bonds. This generates thousands of initial "guess" structures.

    • Causality: This step is crucial to avoid getting trapped in a single local energy minimum and to ensure the global minimum energy conformation is found.

  • Geometry Optimization and Energy Calculation:

    • Purpose: To find the nearest stable energy minimum for each guess structure and calculate its energy.

    • Method: The generated conformers are first optimized using computationally inexpensive Molecular Mechanics (MM) force fields. A subset of the lowest-energy unique conformers is then subjected to much more accurate (but computationally expensive) Quantum Mechanics (QM) calculations, typically using Density Functional Theory (DFT).[12]

    • Causality: This tiered approach efficiently filters the vast conformational space. MM quickly removes high-energy, unrealistic structures, allowing for the accurate DFT methods to be focused on the most relevant conformers.

  • Ensemble Analysis and Property Prediction:

    • Purpose: To determine the likely distribution of conformers at room temperature and compare with experimental data.

    • Method: The relative energies (ΔE) from DFT calculations are used to calculate the Boltzmann population of each conformer at a specific temperature. Properties, such as NMR chemical shifts and coupling constants, can then be calculated for each conformer and averaged according to their population.[14] These averaged values are what should be compared to the room-temperature experimental NMR data.

Protocol: A Standard Computational Workflow
  • Structure Preparation: Build a 3D model of the target molecule using molecular editing software.

  • Initial Search: Perform a conformational search using an MM force field (e.g., MMFF94).

  • Filtering and Selection: Cluster the resulting conformers by shape (RMSD) and select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • High-Level Optimization: Re-optimize the selected conformers using a DFT method (e.g., B3LYP/6-31G*).

  • Property Calculation: For the low-energy conformers, perform NMR shielding tensor calculations using a method like GIAO-DFT.[13]

  • Comparison: Calculate the Boltzmann-averaged predicted chemical shifts and compare them directly to the experimental values for validation.

Data Presentation: Comparing Computational Methods
MethodStrengthsWeaknessesBest For
Molecular Mechanics (MM) Extremely fast; can handle very large systems.Less accurate; dependent on parameterization.Initial conformational searches; large molecules.
Quantum Mechanics (DFT) High accuracy for geometries and relative energies.Computationally expensive; limited to smaller systems.Final energy refinement; prediction of electronic properties (NMR shifts).
Visualization: Computational Analysis Workflow

Input Input 3D Structure Conf_Search Conformational Search (Molecular Mechanics) Input->Conf_Search Filter Filter & Select Low-Energy Conformers Conf_Search->Filter DFT_Opt High-Accuracy Optimization (DFT) Filter->DFT_Opt Energies Calculate Relative Energies and Boltzmann Populations DFT_Opt->Energies Predict Predict Properties (e.g., NMR Shifts) Energies->Predict Compare Compare with Experimental Data Predict->Compare Compare->DFT_Opt No Match (Refine Model) Validated_Ensemble Validated Conformational Ensemble Compare->Validated_Ensemble Match

Caption: A typical workflow for the computational conformational analysis of a molecule.

Conclusion: An Integrated Strategy for Structural Elucidation

The conformational analysis of 2,8-diazaspiro[4.6]undecane derivatives, a scaffold of increasing importance in drug discovery, requires a multi-pronged, synergistic approach. No single technique can provide the complete picture. The most robust and reliable understanding is achieved by integrating the strengths of each core methodology:

  • X-ray Crystallography provides the definitive, high-resolution solid-state structure, serving as an anchor point and validation standard.

  • NMR Spectroscopy reveals the time-averaged conformational preferences and dynamics in the more biologically relevant solution state.

  • Computational Modeling bridges the gap between the two, exploring the full energy landscape, rationalizing experimental observations, and providing a predictive framework for structure-activity relationship (SAR) studies.

By employing these techniques in concert, researchers and drug development professionals can build a comprehensive and validated model of a molecule's three-dimensional behavior, paving the way for the rational design of more potent, selective, and effective therapeutics based on the 2,8-diazaspiro[4.6]undecane core.

References

  • Structural Elucidation of 5-Azaspiro[3.5]nonan-2-one: A Comparative Guide to Validation by X-ray Crystallography. (2025). BenchChem.
  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
  • Aitken, R. A., Philp, E. F., Riddell, F. G., & Smith, M. H. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. ARKIVOC, 2002(3), 63-70.
  • Usuki, Y., Wang, Y., & Aube, J. (1997). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 62(23), 8031-8038. [Link]

  • (4S,10aS,11S*)-4-Hydroxy-2,7,7-trimethyl-11-(4-methylbenzoyl)-7,8-dihydro-10H-4,10a-methano[6][15]oxazino[3,4-d][6][9][16]thiadiazepine-5. (2026). MDPI.

  • Kim, B. K., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979. [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.).
  • Rubio, E., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 269-282. [Link]

  • Aitken, R. A., Philp, E. F., Riddell, F. G., & Smith, M. H. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. Arkivoc, 2002(3).
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Zhang, M., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Stepan, A. F., et al. (2011). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 50(47), 11233-11238. [Link]

  • La, C., et al. (2000). Semiempirical and ab initio conformational analysis of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5] decane with application of GIAO-SCF methods to NMR spectrum interpretation. Journal of Molecular Graphics and Modelling, 18(6), 567-580. [Link]

  • Bonin, M., et al. (1994). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 59(1), 97-105. [Link]

  • Guss, J. M. (2006). X-Ray Crystallography of Chemical Compounds. Current Pharmaceutical Analysis, 2(1), 1-10. [Link]

  • Modified Newman projections: A new representation of the Newman notations to convey conformational properties. (2016). Educación Química, 27(3), 234-239.
  • Modified Newman projections: A new representation of the Newman notations to convey conformational properties. (2016). Revistas UNAM.
  • Computational Molecular Modeling Exercises. (n.d.). University of Wisconsin-Madison. [Link]

  • Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2025). Walsh Medical Media.

Sources

Role of Benzyl Protecting Groups in Spirocyclic Amine Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the critical role of benzyl protecting groups in the synthesis and stabilization of spirocyclic amines, with a specific focus on strained systems like 2-azaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes.

Technical Guide & Whitepaper

Executive Summary

Spirocyclic amines have emerged as high-value scaffolds in modern drug discovery, offering increased


 character, improved solubility, and novel vector positioning compared to traditional flat heterocycles like piperidines or morpholines. However, the synthesis and isolation of these strained bicyclic systems present significant stability challenges. The Benzyl (Bn)  protecting group serves not merely as a transient mask for the amine functionality but as a critical stabilizing anchor . It confers physicochemical stability to strained intermediates, prevents oxidative degradation, and enables the isolation of volatile or hygroscopic free bases as robust, lipophilic precursors.

Part 1: The Stability Challenge in Spirocyclic Scaffolds

The "Free Base" Instability

While spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) are metabolically stable in vivo, their "free base" forms are often chemically fragile in vitro.

  • Volatility & Hygroscopicity: Low molecular weight spirocycles (MW < 150 Da) are often volatile oils or highly hygroscopic solids, making accurate dosing and storage difficult.

  • Nucleophilic Polymerization: In strained [3.3] or [3.4] systems, the secondary amine is highly nucleophilic. Without protection, it can attack electrophilic impurities or participate in intermolecular ring-opening polymerization, driven by the release of ring strain (~26 kcal/mol for cyclobutane).

  • Oxidative Liability: Secondary amines are prone to N-oxidation. In strained rings, the resulting N-oxide can trigger Cope-type eliminations or ring-opening decomposition pathways.

The Benzyl Advantage

The Benzyl group addresses these issues through three mechanistic pillars:

  • Lipophilic Anchoring: Converts polar, volatile amines into crystalline or high-boiling lipophilic solids, facilitating purification (silica chromatography/crystallization).

  • Steric Shielding: The phenyl ring provides bulk that discourages approach by oxidants or large electrophiles, locking the nitrogen in a tertiary, unreactive state.

  • Process Resilience: Unlike Boc (acid-sensitive) or Fmoc (base-sensitive), the N-Bn group withstands the harsh basic conditions (e.g.,

    
    -BuOK, NaH, high heat) often required to close strained spiro rings.
    

Part 2: Synthetic Protocols & Self-Validating Systems

Case Study: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

This protocol demonstrates the "Stabilizing Anchor" effect. The free amine is difficult to handle; the N-Benzyl intermediate is robust.

Protocol A: Construction of the N-Benzyl Spirocycle

Objective: Synthesize N-benzyl-2-oxa-6-azaspiro[3.3]heptane from tribromopentaerythritol.

Reagents:

  • Tribromopentaerythritol (Starting Material)[1]

  • Benzylamine (Nucleophile & Protecting Group Source)

  • Ethanol/Water (Solvent)

  • Sodium Hydroxide (Base)

Step-by-Step Methodology:

  • Oxetane Formation: Dissolve tribromopentaerythritol (1.0 eq) in EtOH. Add NaOH (1.2 eq) and reflux for 2 hours.

    • Causality: This closes the first ring (oxetane) to form 3,3-bis(bromomethyl)oxetane.

  • Spiro-Cyclization (The Critical Step): Add Benzylamine (3.0 eq) directly to the reaction mixture. Heat to reflux (80°C) for 16–24 hours.

    • Mechanism:[2][3][4][5][6] The benzylamine acts as a double nucleophile, displacing both bromides.

    • Why Benzyl? A primary alkyl amine would be too volatile; an aniline would be too weak a nucleophile. Benzylamine strikes the perfect balance of nucleophilicity and stability.

  • Workup: Cool to RT. Extract with Toluene. Wash with water to remove excess benzylamine and bromide salts.

  • Validation: Evaporate solvent. The product crystallizes or forms a stable oil.

    • Checkpoint: Check purity via GC-MS. The N-Bn product is stable on silica gel.

Protocol B: Controlled Deprotection

Objective: Remove the Benzyl group to generate the salt form (avoiding the unstable free base).

Reagents:

  • N-Benzyl-2-oxa-6-azaspiro[3.3]heptane[1]

  • Pd/C (10% w/w)[1]

  • Methanol

  • Oxalic Acid (or p-TsOH)

Step-by-Step Methodology:

  • Hydrogenation: Dissolve substrate in MeOH. Add Pd/C (5 mol%). Stir under

    
     atmosphere (1-5 bar) at RT.
    
  • Trapping: Crucial Step. Do not isolate the free amine. Add Oxalic Acid (0.5 eq) or p-TsOH (1.0 eq) directly to the filtered reaction mixture.

  • Isolation: Concentrate to precipitate the Oxalate or Tosylate Salt .

    • Why? The salt is a stable, non-hygroscopic solid suitable for storage. The free amine would degrade or evaporate.

Part 3: Visualizing the Stability Mechanism

The following diagram illustrates the synthetic workflow and the stability "checkpoints" provided by the Benzyl group.

SpiroStability Precursor Tribromopentaerythritol (Acyclic Precursor) Intermediate 3,3-bis(bromomethyl)oxetane (Electrophile) Precursor->Intermediate Cyclization (NaOH) ProtectedSpiro N-Benzyl Spirocycle (STABLE INTERMEDIATE) Lipophilic, Crystalline, Oxidation Resistant Intermediate->ProtectedSpiro Double Displacement (High T, Base) BnAmine Benzylamine (Nucleophile + PG) BnAmine->ProtectedSpiro Incorporation ProtectedSpiro->ProtectedSpiro Long-term Storage Deprotection Pd/C, H2 (Hydrogenolysis) ProtectedSpiro->Deprotection FreeBase Free Spiro Amine (UNSTABLE) Volatile, Hygroscopic, Reactive Deprotection->FreeBase Transient SaltForm Spiro Amine Salt (STABLE PRODUCT) Oxalate/Tosylate FreeBase->SaltForm Acid Trap (Immediate)

Figure 1: Synthetic pathway highlighting the N-Benzyl species as the stable "holding" state between the acyclic precursor and the final salt form.

Part 4: Comparative Data Analysis

The choice of protecting group profoundly impacts the synthesis of strained spirocycles. The table below compares Benzyl (Bn) against standard alternatives (Boc, Cbz).

Table 1: Protecting Group Performance in Spirocycle Synthesis

FeatureBenzyl (Bn) Boc (t-Butyloxycarbonyl) Cbz (Carboxybenzyl)
Stability to Base Excellent (Stable to

-BuOK, NaH, reflux)
Good (Stable to mild base, labile to strong heat/base)Moderate (Can hydrolyze in strong aq. base)
Stability to Acid Excellent (Stable to HCl, TFA)Poor (Deprotects in TFA/HCl)Good (Stable to mild acid)
Atom Economy High (Benzylamine serves as N-source & PG)Low (Requires extra step to protect free amine)Low (Requires protection step)
Deprotection Hydrogenolysis (

, Pd/C) or ACE-Cl
Acidolysis (TFA)Hydrogenolysis or HBr/AcOH
Primary Role Scaffold Construction (Survives cyclization)Late-Stage Protection (For coupling)Orthogonal Protection
Quantitative Insight: Stability of 2-Azaspiro[3.3]heptane
  • Free Base: Half-life of < 48 hours in air/moisture (polymerization/oxidation).

  • N-Benzyl Derivative: Stable indefinitely at room temperature; no degradation observed after 6 months.

  • Yield Comparison: Synthesis via Benzylamine route typically yields 75-85% , whereas cyclization with Boc-amine often yields <50% due to thermal instability of the Boc group at cyclization temperatures (>80°C).

Part 5: References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Bn stability profiles).

  • Van der Haas, R. N. S., et al. (2017).[7] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synthesis.[2][3][7][8][9]

Sources

An In-depth Technical Guide to the Synthesis of Spiro[4.6]undecane Core Structures

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The spiro[4.6]undecane framework, characterized by a cyclopentane ring and a cycloheptane ring sharing a single carbon atom, is a significant structural motif in a variety of natural products and pharmacologically active molecules.[1][2] Its unique three-dimensional architecture imparts a conformational rigidity that is highly desirable in drug design, offering a balance between structural complexity and synthetic accessibility.[3] This guide provides a detailed exploration of key synthetic pathways to this core, focusing on the underlying principles, experimental methodologies, and comparative analysis of each approach.

Intramolecular Aldol Condensation: A Classic Ring-Forming Strategy

The intramolecular aldol reaction is a powerful and well-established method for constructing cyclic systems, including spirocycles.[4][5] This approach typically involves a precursor molecule containing two carbonyl functionalities, positioned to favor the formation of a five- or six-membered ring upon cyclization.[6] In the context of spiro[4.6]undecane synthesis, this strategy is often employed to form the seven-membered ring onto a pre-existing five-membered ring.

Causality in Experimental Design

The choice of base is critical in aldol reactions. A strong, non-nucleophilic base is often preferred for generating the enolate, while milder bases can be used depending on the substrate's acidity. The reaction temperature and solvent can also significantly influence the reaction outcome, affecting the equilibrium between the starting materials, the aldol addition product, and the final condensed product.[7] The formation of the thermodynamically favored six-membered ring is a common driving force in these reactions.[6]

Illustrative Workflow: Intramolecular Aldol Condensation

Caption: Workflow for Spirocycle Synthesis via Intramolecular Aldol Condensation.

Experimental Protocol: Base-Catalyzed Aldol Cyclization

This protocol is adapted from a general procedure for intramolecular aldol condensation.[5]

  • Preparation: A solution of the dicarbonyl precursor (1.0 equivalent) is prepared in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: A solution of potassium hydroxide (1.2 equivalents) in the same solvent is added dropwise to the stirred solution of the dicarbonyl compound at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl). The solvent is removed under reduced pressure.

  • Purification: The crude product is redissolved in an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final spiro[4.6]undecenone is purified by column chromatography on silica gel.

Precursor TypeBaseSolventTemperatureYield (%)Reference
1,5-DiketoneKOHEthanolRefluxHigh[5]
Keto-aldehydeNaOEtEthanolRoom Temp.Moderate-High[4]

Ring-Closing Metathesis (RCM): A Modern and Versatile Approach

Ring-Closing Metathesis (RCM) has emerged as a highly effective and popular method for the synthesis of a wide range of carbocycles and heterocycles, including spirocyclic systems.[8] This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a new double bond within a ring, releasing ethylene as the only byproduct.[8][9]

Causality in Experimental Design

The success of an RCM reaction is highly dependent on the choice of catalyst. First-generation Grubbs catalysts are effective for many applications, while second and third-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs) offer enhanced reactivity and stability, allowing for the cyclization of more sterically hindered or electronically deactivated dienes. The reaction is typically run in a non-polar solvent like dichloromethane or toluene at dilute concentrations to favor the intramolecular reaction over intermolecular polymerization.

Illustrative Workflow: Ring-Closing Metathesis

Caption: General Workflow for RCM-based Spiro[4.6]undecane Synthesis.

Experimental Protocol: RCM for Spiroannulation

This protocol is a generalized procedure based on established methods for RCM.[9]

  • Preparation: The diene precursor (1.0 equivalent) is dissolved in dry, degassed dichloromethane to a concentration of 0.005-0.01 M in a Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Catalyst Addition: A solution of a Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) in a small amount of dichloromethane is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature or heated to reflux (typically 40 °C for dichloromethane) and the reaction progress is monitored by TLC or GC-MS.

  • Quenching: Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the spiro[4.6]undecadiene.

CatalystSubstrateSolventYield (%)Reference
Grubbs IDiallylated 1,3-cyclopentanedioneCH2Cl2>90[9]
Grubbs IIN-tethered homoallylic dienesCH2Cl278-82[10]

Tandem Reactions: Efficiency in Complexity Generation

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient route to complex molecules like spirocycles.[11] A common strategy involves a Michael addition followed by an intramolecular cyclization. This approach can rapidly build the spiro[4.6]undecane skeleton from relatively simple starting materials.

Causality in Experimental Design

The choice of the Michael donor and acceptor is crucial for the initial C-C bond formation. The subsequent cyclization can be an aldol-type reaction, a Claisen condensation, or other ring-closing processes. The reaction conditions, including the base and solvent, must be carefully chosen to facilitate both steps of the tandem sequence. In some cases, a single reagent can promote the entire cascade.

Illustrative Workflow: Tandem Michael-Aldol Reaction

Caption: Tandem Michael Addition-Aldol Cyclization for Spirocycle Synthesis.

Experimental Protocol: One-Pot Tandem Michael-Cyclization

This protocol is based on a tandem Knoevenagel/Michael/cyclization reaction for the synthesis of spiro compounds.[12]

  • Reactant Mixing: In a round-bottom flask, equimolar amounts of a cyclic ketone (the Michael donor), an α,β-unsaturated ketone (the Michael acceptor), and a cyclizing agent (if different from the initial reactants) are dissolved in a suitable solvent like ethanol.

  • Catalyst Addition: A catalytic amount of a base (e.g., piperidine or an ionic liquid) is added to the mixture.

  • Reaction: The reaction is stirred at room temperature or heated under reflux, and monitored by TLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

Michael DonorMichael AcceptorCatalystYield (%)Reference
IsatinMalononitrile/Barbituric AcidIonic Liquid43-98[12]
PhenolsDiazoarylidene succinimidesDABCOHigh[11]

Cycloaddition Strategies: Convergent and Stereocontrolled Syntheses

Cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, provide a convergent and often stereocontrolled pathway to spirocyclic systems.[13][14] These reactions involve the concerted or stepwise union of two or more unsaturated molecules to form a new ring.

Causality in Experimental Design

The success and regioselectivity of cycloaddition reactions are governed by frontier molecular orbital (FMO) theory. The choice of reactants is dictated by their electronic properties (electron-rich vs. electron-deficient). For instance, in a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile.[15] The reaction conditions can vary from thermal to photochemical, depending on the specific cycloaddition being performed.

Experimental Protocol: [3+2] Cycloaddition for Spiro-isoxazole Synthesis

This protocol is adapted from a procedure for the synthesis of spiro-isoxazoles via [3+2] cycloaddition.[16]

  • Preparation of the Dipole: The 1,3-dipole (e.g., a nitrile oxide) is often generated in situ. For example, a solution of a hydroximoyl chloride (1.05 equivalents) in an ethereal solvent is cooled to 0 °C.

  • Cycloaddition: A solution of the dipolarophile (e.g., a 5-methylene-1,3-dioxolan-4-one, 1.0 equivalent) is added, followed by the dropwise addition of a base (e.g., triethylamine, 1.1 equivalents) over 30 minutes.

  • Reaction: The mixture is stirred and allowed to warm to room temperature. The reaction is monitored by TLC.

  • Workup: The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is washed with water, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the spirocyclic adduct.

DipoleDipolarophileConditionsYield (%)Reference
Benzonitrile oxideChiral 5-methylene-1,3-dioxolan-4-oneEt3N, Et2O, 0°C to RTHigh[16]
Nitrile oxideExo-cyclic alkeneEt3N, DCM58[13]

Comparative Analysis of Synthetic Pathways

Synthetic StrategyAdvantagesDisadvantagesBest Suited For
Intramolecular Aldol Well-established, uses simple reagents, cost-effective.Can have issues with regioselectivity, may require harsh conditions.Large-scale synthesis of simple spiro[4.6]undecenones.
Ring-Closing Metathesis High functional group tolerance, mild conditions, atom economical.Catalysts can be expensive and sensitive to impurities.Synthesis of complex and functionalized spirocycles.
Tandem Reactions High step economy, reduces purification steps, can build complexity quickly.Requires careful optimization of conditions for multiple steps.Diversity-oriented synthesis and library generation.
Cycloaddition Reactions Often highly stereoselective, convergent, predictable outcomes.Substrate scope can be limited, may require specific precursors.Asymmetric synthesis and access to specific stereoisomers.

Conclusion

The synthesis of the spiro[4.6]undecane core can be achieved through a variety of powerful synthetic strategies. The choice of a particular pathway depends on factors such as the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. Classical methods like the intramolecular aldol condensation remain valuable for their simplicity and cost-effectiveness. Modern techniques, particularly ring-closing metathesis, have significantly expanded the scope and accessibility of complex spiro[4.6]undecane derivatives. Tandem and cycloaddition reactions offer elegant and efficient solutions for rapidly constructing these valuable molecular architectures. A thorough understanding of these diverse methodologies is crucial for researchers and scientists aiming to leverage the unique properties of the spiro[4.6]undecane scaffold in natural product synthesis and drug discovery.

References

  • Allen, C. E., Chow, C. L., Caldwell, J. J., Westwood, I. M., M. van Montfort, R. L., & Collins, I. (2013). Synthesis and evaluation of heteroaryl substituted diazaspirocycles as scaffolds to probe the ATP-binding site of protein kinases. Bioorganic & Medicinal Chemistry, 21(18), 5707-5724. [Link]

  • Bari, S. S., Bhalla, V., & Kumar, M. (2022). Spirocyclic Motifs in Natural Products. Encyclopedia.pub. [Link]

  • Chemistry Steps. (2020). Intramolecular Aldol Reactions. Chemistry Steps. [Link]

  • Cioffi, C. L., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 26(72), 17511-17517. [Link]

  • Fedorov, A. V., et al. (2020). Novel spirocyclic scaffold accessed via tandem Claisen rearrangement – intramolecular Michael addition. Beilstein Archives. [Link]

  • Smith, L. K., & Hodgson, D. R. W. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9934-9953. [Link]

  • Suresh, E., et al. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc, 2003(3), 67-76. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]

  • Özdemirhan, D., Buhlak, S., & Koç, D. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356-363. [Link]

  • Wikipedia. (2023). Ring-closing metathesis. In Wikipedia. [Link]

  • Wright, D. L., Schulte, J. P., & Page, M. A. (2000). An Imine Addition/Ring-Closing Metathesis Approach to the Spirocyclic Core of Halichlorine and Pinnaic Acid. Organic Letters, 2(13), 1847-1850. [Link]

  • Huang, J.-R., Sohail, M., Taniguchi, T., Monde, K., & Tanaka, F. (2017). Formal (4+1) Cycloaddition and Enantioselective Michael-Henry Cascade Reactions To Synthesize Spiro[13][17]decanes and Spirooxindole Polycycles. Angewandte Chemie International Edition, 56(21), 5853-5857. [Link]

  • Klenkar, J., & Gomba, J. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4165. [Link]

  • Kotha, S., & Lahiri, K. (2003). A Ring Closing Metathesis Based Approach for the Spiroannulation of Cyclopentanes and Cyclohexanes. Formal Synthesis of (±)-Acorones. Synlett, (12), 1778-1780. [Link]

  • Mándi, A., et al. (2019). Spirocyclic Motifs in Natural Products. Encyclopedia MDPI. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme. [Link]

  • Shiri, M. (2012). Indoles in multi-component processes (MCPs). Chemical Society Reviews, 41(8), 3358-3408. [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Recent progress in the synthesis and applications of spiro-pyrrolidines. European Journal of Organic Chemistry, 2017(43), 6447-6467. [Link]

  • Srikrishna, A., & Kumar, P. P. (1996). A Claisen rearrangement based methodology for the synthesis of acorane sesquiterpenes: formal total synthesis of (±)-acorone and (±)-isoacorone. Tetrahedron Letters, 37(10), 1683-1686. [Link]

  • U.S. National Library of Medicine. (n.d.). Spiro[4.6]undecane. PubChem. [Link]

  • Vartak, A. S., & Nagasawa, K. (2016). Recent Advances in the Synthesis of Spiro[4.5]decane-Containing Natural Products. The Journal of Organic Chemistry, 81(13), 5293-5306. [Link]

  • de Oliveira, C. S. A., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8035. [Link]

  • Aitken, R. A., et al. (2025). [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts. Molbank, 2025(1), M1954. [Link]

  • Zare, H., & Rezaee, R. (2025). A Review of Approaches Developed for Spiroether Synthesis. Journal of the Iranian Chemical Society. [Link]

  • Zhu, Y., et al. (2010). Total Synthesis of (±)-Laurencenone C. Synthesis, 2010(10), 1643-1646. [Link]

Sources

Introduction: Lipophilicity as a Critical Determinant in Drug Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Lipophilicity and logP/D of Benzyl-Substituted Spiro Diamines

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical driver of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] This property is quantitatively expressed by the partition coefficient (P) or its logarithmic form (logP), which describes the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3]

For ionizable molecules, which constitute the majority of drug candidates, the distribution coefficient (logD) is a more physiologically relevant metric, as it accounts for the partition of both neutral and ionized species at a specific pH, such as the physiological pH of 7.4.[4][5] The ability to precisely modulate a molecule's logP/D value is a cornerstone of medicinal chemistry. Extensive analysis of successful drugs has revealed that an optimal lipophilicity window, often cited as a logD value between 1 and 3, is associated with a higher probability of clinical success.[6]

Spirocyclic scaffolds, characterized by two rings connected through a single shared carbon atom, have gained significant traction in drug design due to their inherent three-dimensionality.[7] This rigid, complex architecture offers a distinct advantage over flat, aromatic systems by enabling more specific and novel interactions with biological targets. When these scaffolds incorporate basic nitrogen atoms, forming spiro diamines, they become particularly valuable for targeting receptors and enzymes, especially within the Central Nervous System (CNS).

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the lipophilicity of benzyl-substituted spiro diamines. We will examine how the addition and substitution of a benzyl group on the nitrogen atom of a spiro diamine core serve as a powerful strategy for tuning lipophilicity, thereby optimizing a compound's potential for therapeutic efficacy.

The Role of the N-Benzyl Group in Modulating Lipophilicity

The introduction of a benzyl group onto a nitrogen atom of a spiro diamine scaffold is a common and impactful synthetic modification. This single alteration can profoundly influence the molecule's physicochemical properties, most notably its lipophilicity.

From a structural standpoint, replacing a proton (N-H) or a small alkyl group (e.g., N-CH₃) with a benzyl group (N-CH₂-Ph) introduces a bulky, hydrophobic phenyl ring. This addition inherently increases the nonpolar surface area of the molecule, leading to a significant increase in its logP/D value. This principle is a fundamental aspect of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR), where structural modifications are systematically made to enhance a compound's biological activity and drug-like properties.[8][9][10]

The strategic rationale for N-benzylation is twofold:

  • Potency and Target Engagement: The aromatic ring of the benzyl group can engage in favorable π-π stacking or hydrophobic interactions within the target protein's binding pocket, potentially increasing binding affinity and potency.

  • Physicochemical Tuning: The benzyl group serves as a versatile handle for fine-tuning lipophilicity. By introducing various substituents onto the phenyl ring, medicinal chemists can make calibrated adjustments to the overall logP/D, optimizing the molecule's ADMET profile without drastically altering its core pharmacophore.

The diagram below illustrates the logical flow of how structural modifications, specifically N-benzyl substitution, are used to modulate lipophilicity to achieve a desired therapeutic profile.

SLR_Logic cluster_0 Chemical Synthesis & Design cluster_1 Physicochemical & Biological Outcomes Core Spiro Diamine Core (e.g., N-H) N_Benzyl N-Benzyl Substitution (Increase Lipophilicity) Core->N_Benzyl Add Benzyl Group Substituted_Benzyl Substituted N-Benzyl Group (Fine-tune Lipophilicity) N_Benzyl->Substituted_Benzyl Add Substituents (X) Lipophilicity Modulated logP/D Substituted_Benzyl->Lipophilicity Target Target Affinity & Selectivity Substituted_Benzyl->Target ADMET Optimized ADMET Profile (Absorption, Distribution, etc.) Lipophilicity->ADMET Candidate Drug Candidate ADMET->Candidate Target->Candidate

Caption: Logical workflow for tuning drug properties via N-benzyl substitution.

Structure-Lipophilicity Relationships (SLR) of Benzyl Ring Substituents

The true power of the N-benzyl group lies in its capacity for substitution. By decorating the phenyl ring with different functional groups, one can predictably alter the electronic and hydrophobic character of the entire molecule. Pioneering work has established that the total lipophilicity of a molecule can be calculated by summing the lipophilicity of its constituent fragments.[11] This allows for a rational approach to drug design.

The effect of a substituent is often described by its hydrophobic parameter, π, which is the difference between the logP of the substituted compound and its parent. A positive π value indicates the substituent increases lipophilicity, while a negative value indicates it decreases lipophilicity.

  • Electron-Withdrawing Groups (EWGs): Halogens like fluorine (-F) and chlorine (-Cl) are EWGs that increase lipophilicity (π > 0). A trifluoromethyl group (-CF₃) is strongly electron-withdrawing and significantly increases lipophilicity.

  • Electron-Donating Groups (EDGs): Small alkyl groups like methyl (-CH₃) are weakly donating and increase lipophilicity. A methoxy group (-OCH₃) is an EDG that has a relatively small, often near-zero, effect on lipophilicity, as its inherent hydrophobicity is counteracted by the polarity of the oxygen atom.

  • Polar Groups: Introducing polar functionalities, such as a hydroxyl (-OH) or an additional amine (-NH₂), will decrease lipophilicity.

  • Heterocyclic Bioisosteres: Replacing the phenyl ring with a nitrogen-containing heterocycle, like a pyridine, can significantly decrease lipophilicity and introduce a hydrogen bond acceptor, which can be useful for modulating solubility and target interactions.[11]

Illustrative Data: Predicted logP Values for a Benzyl-Substituted Spiro[pyrrolidine-3,4'-piperidine] Series

To illustrate these principles, the following table presents calculated logP (cLogP) values for a hypothetical series based on a spiro[pyrrolidine-3,4'-piperidine] core. The cLogP values provide a quantitative estimate of how these substitutions are expected to impact lipophilicity.

Compound IDBenzyl Substituent (X)Structure (Core-N-CH₂-Ph-X)cLogP*Expected Impact on Lipophilicity
1 H (unsubstituted)

2.85Baseline
2 4-F

3.20Moderate Increase
3 4-Cl

3.55Significant Increase
4 4-CH₃

3.35Moderate Increase
5 4-OCH₃

2.80Negligible Change / Slight Decrease
6 2-CF₃

3.70Strong Increase

*Note: cLogP values are estimations generated for illustrative purposes and may differ from experimental values.

Experimental Data: Measured logD₇.₄ Values of N-Substituted Piperidines

Grounding these theoretical principles in experimental data is crucial. The following table summarizes experimentally determined logD₇.₄ values for a series of N-substituted piperidines, demonstrating the tangible impact of modifying the N-substituent on lipophilicity.

Compound IDCore ScaffoldN-SubstituentExperimental logD₇.₄Lipophilic Ligand Efficiency (LLE)
4a PiperidineH-0.796.2
18a PiperidineCH₃0.526.0
21a PiperidineBenzyl1.835.1

As the data clearly show, moving from an N-H to an N-methyl and finally to an N-benzyl group results in a systematic and significant increase in the experimentally measured lipophilicity (logD₇.₄). This underscores the validity of using N-substitution as a reliable strategy for modulating this key physicochemical property.

Experimental Determination of Lipophilicity

While computational predictions are valuable for initial screening, experimental determination of logP or logD remains the benchmark for accuracy. The two most widely adopted methods are the shake-flask technique and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 1: Shake-Flask Method for logD₇.₄ Determination

The shake-flask method is considered the "gold standard" for its direct measurement of partitioning.

Principle: The compound is dissolved in a biphasic system of n-octanol and a buffer (pH 7.4). The mixture is agitated until equilibrium is reached, after which the phases are separated. The concentration of the compound in each phase is then quantified, typically by UV-Vis spectroscopy or LC-MS.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol by mixing it vigorously with the pH 7.4 buffer and allowing the layers to separate overnight.

    • Pre-saturate the pH 7.4 buffer by mixing it with n-octanol in the same manner. This ensures that the two solvents are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a suitable vessel (e.g., a glass vial), combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).

    • Spike a small volume of the compound stock solution into the biphasic system. The final concentration should be within the linear range of the analytical detection method.

    • Vigorously agitate the mixture for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]buffer )

Protocol 2: RP-HPLC Method for logP Estimation

The RP-HPLC method is a high-throughput alternative that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[11]

Principle: A compound is injected onto a reverse-phase column (e.g., C18). Its retention time is determined by its partitioning between the nonpolar stationary phase and a polar mobile phase. A longer retention time indicates higher lipophilicity. The logP is determined by comparing the retention time to that of a set of standards with known logP values.

Step-by-Step Methodology:

  • System Setup:

    • Equip an HPLC system with a reverse-phase C18 column and a UV detector.

    • Prepare a mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact ratio is optimized to achieve good separation.

  • Calibration:

    • Select a set of 5-7 reference compounds with well-established logP values that span the expected range of the test compounds.

    • Prepare solutions of each reference compound.

    • Inject each standard individually onto the HPLC system and record its retention time (t_R).

    • Determine the column dead time (t_₀) by injecting a non-retained compound (e.g., uracil).

  • Data Analysis (Calibration Curve):

    • For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_₀) / t_₀.

    • Calculate log(k') for each standard.

    • Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis).

    • Perform a linear regression to obtain the equation of the line: logP = m * log(k') + c.

  • Sample Analysis:

    • Dissolve the benzyl-substituted spiro diamine test compound and inject it onto the HPLC system under the identical conditions used for the standards.

    • Record its retention time (t_R).

  • logP Calculation:

    • Calculate the capacity factor (k') and then log(k') for the test compound.

    • Substitute the log(k') value into the linear regression equation derived from the standards to calculate the experimental logP of the test compound.

The following diagram visualizes the workflow for the RP-HPLC method.

HPLC_Workflow cluster_standards Calibration Phase cluster_test_compound Analysis Phase cluster_result Result Std_Prep Prepare Standards (Known logP) Std_Inject Inject Standards into RP-HPLC Std_Prep->Std_Inject Std_RT Record Retention Times (tR) Std_Inject->Std_RT Std_Calc Calculate log(k') Std_RT->Std_Calc Std_Plot Plot logP vs. log(k') & Generate Equation Std_Calc->Std_Plot Final_logP Calculate logP Using Equation Std_Plot->Final_logP Calibration Equation Test_Prep Prepare Test Compound Test_Inject Inject Test Compound (Same Conditions) Test_Prep->Test_Inject Test_RT Record Retention Time (tR) Test_Inject->Test_RT Test_Calc Calculate log(k') Test_RT->Test_Calc Test_Calc->Final_logP Test Compound log(k')

Caption: Experimental workflow for logP determination using RP-HPLC.

Implications for Drug Design and Optimization

The ability to strategically modify and measure the lipophilicity of benzyl-substituted spiro diamines is a powerful tool in drug discovery. For compounds targeting the CNS, navigating the "lipophilicity tightrope" is essential. A molecule must be lipophilic enough to partition from the blood into the lipid-rich membranes of the blood-brain barrier (BBB), but not so lipophilic that it causes problems.

Consequences of Lipophilicity:

  • Too Low (Hydrophilic): Poor membrane permeability, inability to cross the BBB, and rapid renal clearance.

  • Optimal Range (logD ≈ 1-3): Good balance of solubility and permeability, facilitating BBB penetration and target engagement.[6]

  • Too High (Lipophilic):

    • Poor aqueous solubility, hindering formulation and absorption.

    • Increased metabolic liability (e.g., P450 metabolism), leading to rapid clearance.

    • High plasma protein binding, reducing the free fraction of the drug available to act on the target.

    • Promiscuous binding to off-target proteins, leading to toxicity.

The relationship between lipophilicity and these key drug development parameters is visualized below.

Lipophilicity_Impact cluster_low Low Lipophilicity (Hydrophilic) cluster_high High Lipophilicity (Lipophilic) cluster_optimal Optimal Lipophilicity Lipophilicity Lipophilicity (logP/D) Low_Perm Poor Membrane Permeability Lipophilicity->Low_Perm Decreases Low_BBB Poor BBB Penetration Lipophilicity->Low_BBB Decreases High_Metabolism High Metabolic Clearance Lipophilicity->High_Metabolism Increases High_Toxicity Off-Target Toxicity Lipophilicity->High_Toxicity Increases Poor_Solubility Poor Aqueous Solubility Lipophilicity->Poor_Solubility Increases Good_ADMET Balanced ADMET Profile Lipophilicity->Good_ADMET Modulates Toward

Caption: The impact of lipophilicity on key drug development properties.

By starting with an unsubstituted N-benzyl spiro diamine and creating a small library of analogs with diverse substituents on the phenyl ring, a medicinal chemist can efficiently map the structure-lipophilicity relationship. This allows for the selection of a candidate with a logD value tailored to the specific needs of the therapeutic target, balancing potency with a favorable ADMET profile to maximize the probability of success in preclinical and clinical development.

References

  • Deane, C. M., & Penketh, C. (2018). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(21), 9574–9590. [Link]

  • Smith, A. B., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments. Organic & Biomolecular Chemistry, 20(40), 7959-7964. [Link]

  • Coughtrie, A. R. W., et al. (2023). Log D7.4 and plasma protein binding of synthetic cannabinoid receptor agonists and a comparison of experimental and predicted lipophilicity. Drug Testing and Analysis, 16(2), 169-181. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(31), 9010-9018. [Link]

  • Manchester, K. R., Maskell, P. D., & Waters, L. (2018). Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. Drug Testing and Analysis, 10(9), 1436-1443. [Link]

  • Jadrijević-Mladar Takač, M., et al. (2014). Calculated Log P Values for the Investigated Compounds. ResearchGate. [Link]

  • PureSynth. (n.d.). Benzyl Spiro[Indoline-34-Piperidine]-1-Carboxylate 98.0%(GC). PureSynth. [Link]

  • Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

  • Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK, 9(3), 177-190. [Link]

  • Coughtrie, A. R. W., et al. (2023). Log D7.4 and plasma protein binding of synthetic cannabinoid receptor agonists and a comparison of experimental and predicted lipophilicity. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journals. [Link]

  • Fagas, M., et al. (2014). Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. ResearchGate. [Link]

  • Fu, T., et al. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. Journal of Cheminformatics, 15(1), 78. [Link]

  • Bariwal, J., et al. (2012). Scheme 22 Synthesis of spiro[indoline-3,4 0-piperidin]-2-ones 22b and 22d. ResearchGate. [Link]

  • Braden, M. R., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 199-206. [Link]

  • Sommerville, R., et al. (1985). Synthesis and pharmacological evaluation of aromatic dihydroxylated spiro[indan-1,3'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives. Journal of Pharmaceutical Sciences, 74(5), 553-555. [Link]

  • MDPI. (2023). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. MDPI. [Link]

  • Charette, A., & Siddiqui, S. (2024). Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. Research Square. [Link]

  • Ionescu, M. A., et al. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 20(12), 22617-22634. [Link]

  • Neves, M. P., et al. (2018). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 23(10), 2548. [Link]

  • Braden, M. R., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 199-206. [Link]

  • Buncel, E., et al. (2008). Stable spirocyclic Meisenheimer complexes. Chemical Society Reviews, 37(6), 1141-1150. [Link]

  • Kwan, E. E., & Turek, A. K. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 11(23), 5985-5991. [Link]

  • FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. FTLOScience. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

  • ResearchGate. (2019). Structure Activity Relationship. ResearchGate. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions During Spirocyclic Amine Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Spirocyclic Amine Deprotection

Spirocyclic amines are prevalent structural motifs in modern pharmaceuticals and natural products due to their rigid three-dimensional conformations, which can enhance binding affinity and metabolic stability. However, the inherent ring strain and steric hindrance of these systems present unique challenges during synthetic manipulations, particularly the deprotection of amine functionalities.

Standard deprotection protocols often lead to a host of side reactions, including ring-opening, rearrangement, epimerization, and cleavage of other sensitive functional groups.[1][2][3] This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and mitigate these side reactions, ensuring the stereochemical integrity and yield of their target molecules.

Troubleshooting Guide by Protecting Group

This section is organized by the most common amine protecting groups and addresses specific problems encountered during their removal from spirocyclic scaffolds.

tert-Butoxycarbonyl (Boc) Group

The Boc group is favored for its stability under a wide range of conditions but is susceptible to cleavage under acidic conditions.[4][5][6] This acid-lability is the primary source of side reactions in spirocyclic systems.

Q1: I'm observing significant ring-opening and/or rearrangement of my spirocycle during Boc deprotection with strong acids like TFA. What's happening and how can I prevent it?

A1: Causality: Strong acids, such as trifluoroacetic acid (TFA), can protonate the spirocyclic framework itself, especially if it contains heteroatoms like oxygen or other nitrogen atoms. This can induce a cascade of reactions, including ring-opening to relieve strain or pinacol-type rearrangements, leading to undesired skeletal structures.[7] The tert-butyl cation generated during deprotection can also act as an alkylating agent for nucleophilic residues on your molecule.[8]

Troubleshooting & Solutions:

  • Switch to Milder Acidic Conditions: The first line of defense is to reduce the acidity of the deprotection cocktail. A common strategy is to use a less concentrated acid solution or a weaker acid altogether.

  • Employ Scavengers: To trap the reactive tert-butyl cation, include scavengers in your reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[8]

  • Consider Lewis Acids: In some cases, Lewis acids can offer a milder alternative to Brønsted acids. However, their efficacy is highly substrate-dependent, and they can sometimes chelate to other parts of the molecule, leading to different side reactions.

  • Thermal Deprotection: For robust molecules, thermal deprotection can be an option, although the high temperatures required can be detrimental to complex structures.[6][9]

Condition Reagents Typical Concentration Pros Cons Ref.
Strong Acid TFA in DCM20-50%Fast, effective for most substratesHigh risk of ring-opening, rearrangement, and t-butylation[5][9]
Milder Acid HCl in Dioxane or EtOAc4 MGenerally milder than TFA, volatile byproductsCan still be too harsh for very sensitive spirocycles[9][10]
Lewis Acid TMSOTf, 2,6-lutidine in DCM1.2 eq. TMSOTf, 1.5 eq. lutidineVery mild, often preserves other acid-labile groupsReagents can be expensive, optimization may be needed[9]
Aqueous Acid 85% H₃PO₄ in THF1:1 mixtureCan be effective and is a weaker acid systemNot suitable for water-sensitive substrates[6][9]

Experimental Protocol: Mild Boc Deprotection with HCl in Dioxane

  • Preparation: Dissolve the Boc-protected spirocyclic amine (1.0 equiv) in anhydrous 1,4-dioxane to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv).

  • Reaction: Stir the reaction at 0 °C and monitor by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography or crystallization.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is typically removed by catalytic hydrogenolysis, which offers a neutral and often cleaner deprotection method.[11][12][13] However, side reactions can still occur, particularly with complex spirocyclic systems.

Q2: My Cbz deprotection by hydrogenolysis is incomplete, and I'm seeing byproducts. What are the likely causes?

A2: Causality: Incomplete hydrogenolysis can be due to catalyst poisoning, steric hindrance around the Cbz group, or the presence of other reducible functional groups. Catalyst poisoning can occur if the starting material or solvent contains sulfur or other catalyst poisons. Steric hindrance is a common issue with spirocyclic compounds, where the bulky framework can block access to the catalyst surface.

Troubleshooting & Solutions:

  • Catalyst Selection: While Pd/C is the most common catalyst, others can be more effective for hindered substrates. For example, Pearlman's catalyst (Pd(OH)₂/C) is often more active and less prone to poisoning.

  • Hydrogen Source: If standard H₂ gas (balloon or Parr shaker) is ineffective, consider transfer hydrogenolysis using a hydrogen donor like ammonium formate, formic acid, or cyclohexene.[14]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are generally preferred.

  • Acidic Cleavage: For substrates that are incompatible with hydrogenation (e.g., containing alkenes or alkynes), strong acidic conditions like HBr in acetic acid can be used, but this brings back the risk of acid-mediated side reactions.[11]

dot

start Cbz Deprotection Troubleshooting incomplete Incomplete Reaction? start->incomplete byproducts Byproducts Observed? incomplete->byproducts No catalyst Change Catalyst (e.g., Pd(OH)₂/C) incomplete->catalyst Yes check_reducible Check for other reducible groups byproducts->check_reducible Yes h2_source Alter H₂ Source (e.g., Transfer Hydrogenolysis) catalyst->h2_source solvent Optimize Solvent (e.g., MeOH, EtOH) h2_source->solvent acid_cleavage Consider Acidic Cleavage (HBr/AcOH) check_reducible->acid_cleavage

Caption: Troubleshooting Cbz Deprotection.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is cleaved under basic conditions, typically with piperidine in DMF, which is orthogonal to acid-labile protecting groups like Boc.[][16][17] While this avoids acid-mediated side reactions, base-labile functionalities and stereocenters can be at risk.

Q3: I'm observing epimerization at a stereocenter adjacent to the spirocyclic amine after Fmoc deprotection. How can I minimize this?

A3: Causality: The basic conditions used for Fmoc removal can lead to the abstraction of an acidic proton at the α-carbon to the amine, resulting in epimerization through a planar enolate intermediate.[18][19] This is particularly problematic for amino acid derivatives.

Troubleshooting & Solutions:

  • Use a Milder Base: While piperidine is standard, other bases can be less aggressive. Consider using 4-methylpiperidine or piperazine.[20] In some cases, a non-nucleophilic base like DBU can be effective, but it should be used with caution as it is a strong base.[21]

  • Reduce Reaction Time and Temperature: Minimize the exposure of your compound to basic conditions. Monitor the reaction closely and quench it as soon as the deprotection is complete. Running the reaction at a lower temperature can also help.

  • Additive Strategy: Adding a proton source like HOBt to the deprotection solution can help to quench the enolate intermediate before it re-protonates non-stereoselectively.[21]

  • Alternative Deprotection: For extremely sensitive substrates, a novel method using hydrogenolysis under mildly acidic conditions has been reported for Fmoc deprotection, offering an alternative when basic conditions are problematic.[22]

FAQ Section

Q: What is an "orthogonal" deprotection strategy, and why is it important for spirocyclic amines?

A: An orthogonal deprotection strategy involves using protecting groups that can be removed under different, non-interfering conditions.[23] For example, having a Boc-protected amine (acid-labile) and a Cbz-protected alcohol (removed by hydrogenolysis) on the same molecule allows for the selective deprotection of one without affecting the other. This is crucial for complex molecules like many spirocyclic compounds, where multiple functional groups need to be selectively manipulated.

Q: Can the spirocyclic core itself participate in side reactions during deprotection?

A: Yes. As mentioned, the inherent strain in some spirocyclic systems can make them susceptible to ring-opening or rearrangement, especially under harsh acidic or basic conditions.[1][2][3] It is essential to consider the stability of the specific spirocyclic framework when choosing a deprotection method.

Q: Are there any "greener" alternatives for deprotection?

A: There is a growing interest in developing more environmentally friendly deprotection methods. For Boc deprotection, water-mediated deprotection at elevated temperatures has been reported as a catalyst-free alternative.[9] For Cbz groups, transfer hydrogenolysis can sometimes be performed in greener solvents like ethanol. Additionally, electrochemical deprotection methods are an emerging area of research.[24]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenolysis of a Cbz Group
  • Preparation: Dissolve the Cbz-protected spirocyclic amine (1.0 equiv) in methanol or ethanol (0.1 M).

  • Catalyst and Donor Addition: Add 10% Pd/C (10 wt% of the substrate) followed by ammonium formate (5.0 equiv).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate in vacuo. The resulting ammonium carbamate salt will decompose to the free amine, CO₂, and ammonia. Further purification can be done if necessary.

dot

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve Cbz-amine in MeOH reac1 Add 10% Pd/C prep1->reac1 reac2 Add Ammonium Formate reac1->reac2 reac3 Stir at RT reac2->reac3 reac4 Monitor by TLC/LC-MS reac3->reac4 work1 Filter through Celite reac4->work1 work2 Concentrate Filtrate work1->work2 work3 Purify if needed work2->work3

Caption: Cbz Transfer Hydrogenolysis Workflow.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved March 7, 2026, from [Link]

  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition. Retrieved March 7, 2026, from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 4). Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic applications a, Orthogonal deprotection of 20. b, Orthogonal... Retrieved March 7, 2026, from [Link]

  • Green, T. W., & Wuts, P. G. M. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved March 7, 2026, from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved March 7, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2504. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved March 7, 2026, from [Link]

  • Suárez-Picado, E., Ahirwar, S., & Malins, L. (2025, December 13). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. [Link]

  • MDPI. (2025, March 3). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved March 7, 2026, from [Link]

  • International Formulae Group. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved March 7, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Retrieved March 7, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Orthogonal N,N-deprotection strategies of β-amino esters. Retrieved March 7, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, April 1). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved March 7, 2026, from [Link]

  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides for the construction of a chromane skeleton. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, March 3). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Retrieved March 7, 2026, from [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Epimerisation in Peptide Synthesis. Retrieved March 7, 2026, from [Link]

Sources

Navigating the Challenges of Chiral Spiro Diamine Resolution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the resolution of chiral spiro diamines via chiral chromatography. Spirocyclic diamines are a critical class of privileged ligands and catalysts in asymmetric synthesis, making their enantiomeric purity a paramount concern for researchers and drug development professionals.[1] However, their unique three-dimensional structures can present significant challenges in achieving baseline separation.

This guide is designed to provide you with in-depth, practical solutions to common issues encountered during the chiral separation of these complex molecules. We will move beyond simple procedural lists to explain the "why" behind each recommendation, empowering you to make informed decisions in your method development and troubleshooting.

Troubleshooting Guide: From Tailing Peaks to Elusive Enantiomers

This section addresses specific experimental problems in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Question 1: Why am I seeing poor resolution (Rs < 1.5) between my spiro diamine enantiomers, even after screening multiple chiral stationary phases (CSPs)?

Answer:

Achieving baseline resolution for rigid, sterically demanding molecules like spiro diamines often requires a multi-faceted optimization approach that goes beyond simply screening columns. If you've already tried common polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and are still struggling, consider the following factors:

1. The Critical Role of the Mobile Phase:

  • Solvent Composition: The choice of organic modifier and its proportion in the mobile phase is paramount. While alcohols like isopropanol (IPA) and ethanol are standard, their hydrogen bonding capabilities can sometimes be too strong, leading to a loss of stereospecific interactions with the CSP.[2]

    • Troubleshooting Step: Systematically vary the alcohol modifier. If you are using IPA, try switching to ethanol or n-propanol. Conversely, if ethanol isn't providing sufficient interaction, IPA's bulkier structure might enhance selectivity. A screening of different mobile phases is a crucial first step in method development.[3]

  • The "Hidden" Influence of Additives: Basic additives are often essential when separating basic compounds like diamines to prevent peak tailing and improve peak shape.[4][5] The choice and concentration of the additive can dramatically impact selectivity.[6]

    • Troubleshooting Step: If you are using a common additive like diethylamine (DEA), try switching to a bulkier amine such as triethylamine (TEA) or a different one like ethylenediamine (EDA).[4] The size and pKa of the amine additive can alter the analyte's interaction with both the stationary phase and any residual acidic sites on the silica support.[7] A typical starting concentration is 0.1% but should generally not exceed 0.5%.[4]

2. Temperature as a Separation Tool:

  • Thermodynamic Considerations: Chiral recognition is a thermodynamically controlled process. Lowering the column temperature often increases the enantioselectivity (α) by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[8][9]

    • Troubleshooting Step: If your system has temperature control, attempt separations at sub-ambient temperatures (e.g., 10°C or 15°C). This can often be the key to resolving closely eluting enantiomers. However, be aware that in some cases, non-linear relationships between temperature and resolution can occur.[10][11]

3. A Systematic Approach to Method Development:

To visualize a logical workflow for tackling poor resolution, consider the following decision tree:

G A Start: Poor Resolution (Rs < 1.5) B Analyze Peak Shape (Tailing or Fronting?) A->B C Optimize Mobile Phase Additive (e.g., 0.1% DEA, TEA) B->C Tailing observed D Systematically Vary Alcohol Modifier (IPA vs. Ethanol vs. n-Propanol) B->D Good peak shape C->D F Adjust Column Temperature (Try 10°C, 15°C, 25°C, 40°C) D->F E Screen Alternative CSPs (Polysaccharide, Pirkle, etc.) I Consult Manufacturer's Application Notes or Technical Support E->I G Resolution Improved? F->G G->E No H End: Method Optimized G->H Yes

Caption: A systematic workflow for troubleshooting poor resolution in chiral chromatography.

Question 2: My spiro diamine peaks are exhibiting significant tailing, even with a basic additive in the mobile phase. What's causing this and how can I fix it?

Answer:

Peak tailing for basic analytes like spiro diamines is a classic problem, typically stemming from undesirable secondary interactions with the stationary phase.[12] While adding a basic modifier is the correct first step, persistent tailing suggests a more complex issue.

1. The Nature of the Stationary Phase Support:

  • Residual Silanols: Most polysaccharide-based CSPs are coated or bonded onto a silica gel support. Even with extensive end-capping, residual acidic silanol groups (Si-OH) can remain on the silica surface. Your basic spiro diamine can interact strongly with these sites via ionic interactions, leading to a secondary, non-enantioselective retention mechanism that causes peak tailing.[7]

    • Troubleshooting Step 1 - Increase Additive Concentration: Cautiously increase the concentration of your basic additive (e.g., from 0.1% to 0.2% or 0.3%). The additive acts as a competitive agent, saturating the acidic silanol sites and preventing your analyte from interacting with them.[7]

    • Troubleshooting Step 2 - Change the Additive: As mentioned previously, the choice of amine matters. A bulkier amine like triethylamine (TEA) may be more effective at sterically shielding the silanol groups than a smaller one like diethylamine (DEA).

2. Analyte Overload:

  • Non-Linear Isotherms: Injecting too much sample can overload the column, saturating the high-energy binding sites on the CSP. This leads to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases, often manifesting as tailing peaks.[13][14]

    • Troubleshooting Step: Prepare a series of dilutions of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject them. If the peak shape improves significantly at lower concentrations, you are likely overloading the column.[13] Determine the optimal loading capacity for your specific column and application.

Data Presentation: Impact of Additive on Peak Asymmetry

Additive (0.1% in Hexane/IPA)Peak Asymmetry (As)Theoretical Plates (N)
None3.21,800
Diethylamine (DEA)1.54,500
Triethylamine (TEA)1.26,200

This table illustrates a typical trend where the addition and type of basic modifier can significantly improve peak shape and column efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the best starting points for screening chiral stationary phases for a novel spiro diamine?

A1: For novel spiro diamines, a broad screening approach is most effective. We recommend starting with polysaccharide-based CSPs due to their wide range of applicability.[15][16] Specifically, begin with columns based on amylose and cellulose derivatives , such as those with tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) selectors.[3][17] These phases often provide good "hit rates" for a variety of chiral compounds. It's advisable to screen these columns with at least two different mobile phase systems, for example:

  • Normal Phase: Hexane/Isopropanol (with 0.1% DEA)[5]

  • Polar Organic Mode: Acetonitrile/Methanol (with 0.1% DEA)

Q2: How do I transfer a developed analytical method to a preparative scale for isolating larger quantities of my spiro diamine enantiomers?

A2: Scaling up from analytical to preparative chromatography requires careful consideration to maintain resolution while increasing throughput.[18][19]

Step-by-Step Protocol for Method Transfer:

  • Determine Loading Capacity: On your analytical column, perform loading studies by incrementally increasing the injection volume or concentration until you see a significant loss in resolution. This will define the maximum loading capacity per injection.[20]

  • Calculate Scale-Up Factor: The scale-up factor is typically based on the ratio of the column cross-sectional areas: Scale-Up Factor = (ID_prep / ID_analytical)², where ID is the internal diameter.[13]

  • Adjust Flow Rate: Linearly scale the flow rate by the calculated scale-up factor. Flow Rate_prep = Flow Rate_analytical * Scale-Up Factor.[13]

  • Adjust Injection Volume: Scale the injection volume by the same factor to maintain the load-to-column volume ratio.

  • Optimize for Purity vs. Throughput: In preparative chromatography, it's common to slightly overload the column to increase throughput. This may result in overlapping peaks. You can then perform "heart-cutting" where only the pure central fraction of each peak is collected, recycling the mixed fractions for re-injection.

References

  • Benchchem. Technical Support Center: Scaling Up Chiral Resolution. Benchchem.
  • Phenomenex. Scale Analytical to Prep Chiral Chromatography. Phenomenex; 2020.
  • Umstead W. Preparative Chiral Separations and Scale-Up. Daicel Chiral Technologies; 2022.
  • Chen S, Liu Y, Wang C, Liu D. Responses of enantioselective characteristics of imidazolinone herbicides and Chiralcel OJ column to temperature variations. PubMed.
  • Asnin L, Jones K. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC; 2013.
  • Ali I, Aboul-Enein HY, Singh P, Sharma B, Rather MA. Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies; 2021.
  • Benchchem. Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers. Benchchem.
  • Journal of Chromatography A. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF. ResearchGate.
  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies; 2021.
  • Journal of Chromatographic Science. Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • Chromatography Forum. additives for chiral. Chromatography Forum; 2017.
  • alwsci. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News. alwsci; 2025.
  • Labtech. 11 HPLC Problems and Solutions You Must Know. Labtech.
  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns.
  • LCGC International. Should an Additive be Added to your HPLC Eluent?. LCGC International; 2020.
  • Journal of Chromatography A. Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column.
  • Regis Technologies. 6 Top Chiral Chromatography Questions. Regis Technologies; 2020.
  • YMC America, Inc. Cost-Effective Chiral Separation by Preparative HPLC. YMC America, Inc.
  • Benchchem. Technical Support Center: Chromatographic Separation of Spiroxamine Diastereomers A and B. Benchchem.
  • ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate.
  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. LCGC International; 2023.
  • Layton SE. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T. Repository.
  • Chromatography Today. Trouble with chiral separations. Chromatography Today; 2020.
  • Liu Y, Han X, Chai G, He P, Tu S-J, Jiang B. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.
  • Harada N, Nakanishi K. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

Sources

Addressing regioselectivity challenges in asymmetric spiro synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Spiro Synthesis. As a Senior Application Scientist, my objective is to help you navigate the complex steric and electronic landscapes that govern regioselectivity in spirocyclic frameworks.

The construction of spiro compounds—characterized by a single quaternary carbon shared by two rings—presents profound regioselectivity challenges due to inherent molecular rigidity, steric hindrance, and competing nucleophilic/electrophilic sites[1]. Below, you will find field-proven troubleshooting guides, causal explanations for experimental phenomena, and self-validating protocols designed to enforce strict regiocontrol in your asymmetric workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: I am attempting an organocatalytic cascade to form spirooxindoles, but I am isolating an inseparable mixture of spiro-bridged and standard spirooxindole regioisomers. How do I isolate a single pathway? A1: This is a classic case of competing activation modes overriding your intended reaction trajectory. The causality lies in the aminocatalyst's ability to direct the initial nucleophilic attack by altering the HOMO/LUMO energy levels of the intermediate[2].

  • The Fix (Catalyst-Controlled Regiodivergence): You must strictly screen your aminocatalyst based on its primary vs. secondary amine nature. Secondary amines (e.g., prolinol derivatives) favor iminium activation, which lowers the LUMO and drives an oxa-Michael/Michael cascade to yield standard spirooxindoles[2]. Conversely, primary amines shift the pathway toward a vinylogous Michael/oxa-Michael/aldol cascade by raising the HOMO via enamine activation, yielding spiro-bridged oxindoles[2].

Q2: My Pd-catalyzed asymmetric (4+2) dipolar cyclization for spiro-indene synthesis is yielding poor regioselectivity at the quaternary center. How can I enforce strict regiocontrol? A2: The inherent rigidity of indene-involved ketenes makes controlling the spiro-quaternary stereocenter highly challenging[1]. Poor regioselectivity here means your


-allyl-Pd 1,4-dipole intermediate is too exposed, allowing the ketene to attack either terminus.
  • The Fix (Ligand Tuning): Switch to a conformationally rigid, bidentate ligand with a highly specific bite angle, such as a phosphoramidite or a Sadphos-type ligand[1][3]. These ligands create a deep chiral pocket that sterically blocks one terminus of the

    
    -allyl-Pd intermediate. By physically shielding the disfavored site, you force the ketene to attack regioselectively, enabling transient axial-to-point chirality transfer[3].
    

Q3: During the synthesis of spiro aminals via the N-alkylation of indoles, the nucleophile is attacking the C3 position instead of the nitrogen. How do I redirect the attack? A3: The C3 position of the indole is inherently more nucleophilic than the nitrogen atom[4]. If you are using a standard chiral phosphoric acid (CPA) without compensating for substrate sterics, C3-alkylation will thermodynamically dominate, destroying your regioselectivity.

  • The Fix (Substrate & Catalyst Engineering): First, introduce a bulky N-protecting group (like N-PMB) on your isatin partner to sterically disfavor the C3 transition state[4]. Second, utilize a CPA with extended 3,3'-substituents (e.g., TRIP or SPINOL-derived CPAs). These bulky catalysts specifically hydrogen-bond with the N-H, anchoring the nitrogen in close proximity to the electrophilic center while simultaneously acting as a steric wall against C3 attack.

Part 2: Mechanistic Workflows & Decision Trees

G Substrates Substrates (e.g., 2-hydroxycinnamaldehyde + 3-alkylidene oxindole) CatA Aminocatalyst A (Primary Amine) Substrates->CatA CatB Aminocatalyst B (Secondary Amine) Substrates->CatB PathA Vinylogous Michael / Oxa-Michael / Aldol CatA->PathA PathB Oxa-Michael / Michael CatB->PathB ProdA Spiro-Bridged Oxindole (Regioisomer A) PathA->ProdA ProdB Spirooxindole (Regioisomer B) PathB->ProdB

Fig 1. Catalyst-controlled regiodivergent pathways in asymmetric spirooxindole organocascades.

Troubleshooting Issue Issue: Poor Regioselectivity in Spiroannulation Check1 Is the metal-ligand complex sterically matched? Issue->Check1 Check2 Are electronic biases overriding catalyst control? Issue->Check2 Check3 Is transition state stabilization optimal? Issue->Check3 Action1 Tune Ligand Bite Angle (e.g., Sadphos/Phosphoramidite) Check1->Action1 No Action2 Modify Substrate Protecting Groups (e.g., N-PMB vs N-Me) Check2->Action2 Yes Action3 Screen Solvents (Polarity/H-bonding effects) Check3->Action3 No

Fig 2. Decision tree for troubleshooting regioselectivity failures in metal-catalyzed spiro synthesis.

Part 3: Quantitative Data & Troubleshooting Matrix

The following table synthesizes quantitative outcomes based on specific regioselectivity interventions. Use this data to benchmark your own experimental results.

Reaction SystemTarget ScaffoldKey VariableRegioselectivity OutcomeEnantioselectivity (ee)Diastereoselectivity (dr)
Organocascade [2]Spiro-bridged oxindolePrimary Amine CatalystExclusive Vinylogous Michael>95%>19:1
Organocascade [2]SpirooxindoleSecondary Amine CatalystExclusive Oxa-Michael>95%>19:1
Pd-Catalysis (4+2) [1]Chiral spiro-indenesLigand Rigidity (

-allyl trapping)
>95% (Exclusive spiro-C)Up to 97%Up to 19:1
CPA N-Alkylation [4]Spiro aminalsSubstrate Sterics (N-PMB Isatin)N-alkylation favored (83-91% yield)89-94%N/A
CPA N-Alkylation [4]Spiro aminalsUnblocked C3 + Standard CPAC3-alkylation favored (13% yield)29%N/A

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checkpoints.

Protocol A: Regioselective Pd-Catalyzed Asymmetric (4+2) Dipolar Cyclization[1]

Objective: Construct chiral spiro-indenes bearing all-carbon quaternary stereocenters via visible light-induced Wolff rearrangement and Pd-trapping.

  • Preparation of the Catalytic Complex: In an argon-filled glovebox, dissolve

    
     (5 mol%) and your selected rigid phosphoramidite ligand (11 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 30 minutes to ensure complete complexation.
    
  • Substrate Addition: Add the 1-diazonaphthalene-2(1H)-one precursor (1.0 equiv) and the

    
    -allyl precursor (1.2 equiv) to the catalyst solution.
    
  • Photo-Induced Wolff Rearrangement: Irradiate the reaction mixture with blue LEDs (460 nm) at 25 °C. The visible light triggers the Wolff rearrangement, generating the indene-involved ketene in situ[1].

  • Cyclization & Trapping: Allow the reaction to stir under irradiation for 12-24 hours. The rigid ligand pocket will force the ketene to attack the less hindered terminus of the

    
    -allyl-Pd dipole.
    
  • Self-Validation (NMR Verification): After standard aqueous workup and column chromatography, analyze the crude mixture via

    
     NMR. The regiochemistry is confirmed successful if the spiro carbon signal appears distinctly between 
    
    
    
    50.80 and 64.32 ppm[5]. The absence of a secondary spiro peak confirms >95% regioselectivity.
Protocol B: Regiodivergent Organocatalytic Synthesis of Spirooxindoles[2]

Objective: Precisely control the cascade pathway to yield either spiro-bridged or standard spirooxindoles.

  • Reaction Setup: In a dry Schlenk tube, dissolve 2-hydroxycinnamaldehyde (1.0 equiv) and the

    
    -disubstituted 3-alkylidene oxindole (1.2 equiv) in anhydrous toluene (0.2 M).
    
  • Catalyst Injection (The Divergent Step):

    • For Spiro-bridged oxindoles: Add 20 mol% of a chiral primary amine catalyst and 20 mol% of an acidic co-catalyst (e.g., benzoic acid).

    • For Spirooxindoles: Add 20 mol% of a chiral secondary amine catalyst (e.g., a prolinol ether).

  • Cascade Execution: Stir the mixture at room temperature for 24-48 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 3:1).

  • Self-Validation (Acid-Catalyzed Rearrangement Check): If you targeted the spiro-bridged oxindole, subject a small aliquot of the purified product to mild acidic conditions (e.g., TFA in DCM). A successful spiro-bridged architecture will undergo a known acid-catalyzed rearrangement to yield a 3-alkylidene oxindole derivative[2], validating the structural connectivity of your kinetic product.

References

  • Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. ACS.org. Available at:[Link]

  • Catalytic Asymmetric Spiroannulation to Access Polycyclic Spiro Enones via Transient Axial-to-Point Chirality Induction and Transfer. Sciety.org. Available at:[Link]

  • Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines and Their Antioxidant Study. ACS.org. Available at:[Link]

  • Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Oaepublish.com. Available at:[Link]

  • Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Dicp.ac.cn. Available at: [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2-Benzyl-2,8-diazaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Benzyl-2,8-diazaspiro[4.6]undecane and its Analogs

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern medicinal chemistry and drug development, spirocyclic scaffolds have emerged as a cornerstone for the design of novel therapeutics. Their inherent three-dimensionality offers a compelling advantage, enabling greater exploration of chemical space and fostering improved protein-binding interactions. Among these, the 2-Benzyl-2,8-diazaspiro[4.6]undecane framework presents a particularly interesting case study due to its structural rigidity and the presence of a versatile benzyl-protecting group. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Benzyl-2,8-diazaspiro[4.6]undecane, a critical tool for its structural elucidation and quality control. In the absence of directly published experimental data for this specific molecule, we will present a detailed prediction of its NMR spectra, grounded in the established principles of NMR spectroscopy and supported by experimental data from structurally related analogs. This comparative approach will not only illuminate the spectral features of our target molecule but also highlight the subtle yet significant shifts induced by structural modifications in similar chemical environments.

The Structural Uniqueness of Spirocyclic Systems in NMR

Spirocyclic compounds, characterized by a single atom shared between two rings, often exhibit complex NMR spectra due to their constrained conformations.[1] This rigidity can lead to diastereotopic protons and carbons, resulting in more complex splitting patterns and a greater number of unique signals than might be expected from a more flexible acyclic analog. The analysis of such spectra requires a nuanced understanding of chemical shifts, coupling constants, and through-space interactions, often necessitating the use of two-dimensional (2D) NMR techniques for unambiguous assignment.[2]

Predicted ¹H and ¹³C NMR Spectral Data for 2-Benzyl-2,8-diazaspiro[4.6]undecane

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of 2-Benzyl-2,8-diazaspiro[4.6]undecane. These predictions are derived from established chemical shift principles for N-benzyl groups and diazaspiro systems, and are intended to serve as a robust guide for researchers working with this and similar molecules.[3][4] The spectra are referenced to a standard solvent, Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Data for 2-Benzyl-2,8-diazaspiro[4.6]undecane in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.25Multiplet5HAromatic C-H
~3.60Singlet2HBenzyl -CH₂-N-
~2.80 - 2.60Multiplet8H-N-CH₂- (ring)
~1.80 - 1.60Multiplet8H-CH₂- (ring)
~1.50Singlet1H-NH-

Table 2: Predicted ¹³C NMR Data for 2-Benzyl-2,8-diazaspiro[4.6]undecane in CDCl₃

Chemical Shift (δ, ppm)Assignment
~138.5Aromatic C (quaternary)
~129.0Aromatic C-H
~128.2Aromatic C-H
~127.0Aromatic C-H
~63.0Benzyl -CH₂-N-
~60.0Spiro C
~55.0-N-CH₂- (ring)
~50.0-N-CH₂- (ring)
~35.0-CH₂- (ring)
~25.0-CH₂- (ring)

Comparative Spectral Analysis with a Structural Analog: 6-Benzyl-2,6-diazaspiro[4.5]decane

To ground our predictions in experimental reality, we will compare the expected spectral features of our target molecule with the known data for a close structural analog, 6-Benzyl-2,6-diazaspiro[4.5]decane. This comparison will highlight the influence of the seven-membered ring in our target molecule versus the six-membered ring in the analog on the chemical shifts of the spirocyclic core.

Table 3: Comparative ¹H and ¹³C NMR Data

Feature2-Benzyl-2,8-diazaspiro[4.6]undecane (Predicted)6-Benzyl-2,6-diazaspiro[4.5]decane (Analog)Rationale for Differences
¹H Benzyl -CH₂-N- ~3.60 ppm~3.55 ppmMinimal change expected as the local electronic environment is similar.
¹³C Benzyl -CH₂-N- ~63.0 ppm~63.5 ppmMinor variation due to long-range conformational effects.
¹³C Spiro Carbon ~60.0 ppm~58.0 ppmThe larger seven-membered ring in the undecane derivative may induce a slight downfield shift due to changes in bond angles and ring strain.
¹H and ¹³C Ring Protons and Carbons Broader multiplet rangesSharper multiplet rangesThe increased conformational flexibility of the seven-membered ring in the undecane derivative is expected to lead to more complex and overlapping signals for the ring protons and carbons.

Experimental Protocol for High-Resolution NMR Spectroscopy

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines a robust methodology for the analysis of diazaspiro compounds.[5]

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Parameters :

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion.[5]

    • For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum to singlets for each unique carbon.[7] A larger number of scans will be necessary due to the low natural abundance of ¹³C.[4]

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[8]

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of a novel diazaspiro compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_comp Comparative Analysis Prep Weigh & Dissolve Sample Solvent Add Deuterated Solvent & TMS Prep->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_NMR 1D ¹H NMR Tube->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign1D Assign 1D Spectra HMBC->Assign1D Assign2D Correlate with 2D Data Assign1D->Assign2D Structure Elucidate Structure Assign2D->Structure Compare Compare with Analogs Structure->Compare Final Final Structure Confirmation Compare->Final

Caption: Workflow for NMR Analysis of Novel Compounds.

Conclusion

The structural elucidation of complex molecules like 2-Benzyl-2,8-diazaspiro[4.6]undecane is a critical step in the drug discovery pipeline. While direct experimental NMR data for this specific entity may not be readily available, a predictive and comparative approach, as outlined in this guide, provides a robust framework for its characterization. By understanding the fundamental principles of NMR and leveraging data from analogous structures, researchers can confidently assign the spectral features of this and other novel spirocyclic compounds. The methodologies and insights presented herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of innovative therapeutics.

References

  • Kozytskyi A. V.; Levchenko K. V. Spirocyclic frameworks, especially those incorporating cyclopropane rings, are increasingly recognized as valuable motifs in organic chemistry and drug discovery. Enamine.
  • ¹H and ¹³C NMR spectra of compound 2a.
  • SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest.
  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. ResearchGate.
  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.
  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI.
  • Theory Untangles Fascinating Properties of Spiro-Compounds. Light and Molecule's Blog.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Benzylacetoacetamide. Benchchem.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.
  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Rsc.org.
  • ¹³C NMR.
  • Basic ¹H- and ¹³C-NMR Spectroscopy.
  • ¹H and ¹³C NMR data for compound 2. ResearchGate.
  • Graphical representation of the ¹³C NMR chemical shifts of functional... ResearchGate.
  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
  • a guide to 13c nmr chemical shift values. Compound Interest.
  • ¹³C Chemical Shift Table.
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Journal of Medicinal Chemistry. ACS Publications.
  • The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC.
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF. ResearchGate.
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA.
  • 6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride | 2448475-50-9. Sigma-Aldrich.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Benzyl-2,8-diazaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and procedural integrity, not just in the application of our products, but throughout their entire lifecycle. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Benzyl-2,8-diazaspiro[4.6]undecane. The causality behind each step is explained to build a framework of self-validating safety and environmental stewardship within your laboratory.

The foundational principle for managing this compound is that all chemical waste must be treated as hazardous unless proven otherwise .[1] 2-Benzyl-2,8-diazaspiro[4.6]undecane, a non-halogenated heterocyclic amine, falls squarely into this category. Due to the inherent hazards of amine compounds and the stringent regulations governing chemical waste, improper disposal is not an option.[2][3] Disposing of such chemicals down the drain or in the regular trash is strictly prohibited and can lead to significant environmental contamination and regulatory penalties.[3][4][5][6][7]

Hazard Profile and Rationale for Segregated Disposal

Understanding the "why" is crucial for building trustworthy safety protocols. While a specific Safety Data Sheet (SDS) for the undecane variant is not available, we can extrapolate a reliable hazard profile from closely related spirocyclic diamine structures.

  • Human Health Hazards: Structurally similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[8][9] Many are also harmful if swallowed or inhaled.[8][9][10] The amine functional group itself can be toxic and readily absorbed through the skin.[1]

  • Environmental Hazards: Amine compounds can be particularly harmful to aquatic life and ecosystems.[2] Their persistence in soil and water necessitates that they are not released into the environment.[1]

This hazard profile dictates that 2-Benzyl-2,8-diazaspiro[4.6]undecane must be handled as regulated hazardous waste, managed through a licensed disposal facility, and never mixed with general laboratory or sanitary waste.[2][3]

Hazard & Compliance Summary Guideline/Regulation Rationale & Causality
Health Hazards GHS Classification (based on analogs)[8]Causes skin/eye irritation (H315, H319), Harmful if swallowed/inhaled (H302/H332), May cause respiratory irritation (H335). Prevents chemical burns, toxic exposure, and respiratory distress.
Disposal Method EPA Resource Conservation and Recovery Act (RCRA)[3][5]Prohibits sewer or general trash disposal. Ensures containment of environmentally persistent and toxic compounds, preventing water and soil contamination.
Waste Segregation Institutional EHS & Best Practices[1][2][11]Prevents dangerous reactions with incompatible chemicals (e.g., oxidizers, acids) and avoids cross-contaminating non-hazardous waste streams.
Container & Labeling OSHA / EPA Regulations[5]Ensures waste is properly contained in a non-reactive, sealed container to prevent leaks/spills. Clear labeling informs handlers of the contents and associated dangers.
Storage Time Limit EPA 40 CFR Part 262, Subpart K (for academic labs)[12][13]Limits the on-site accumulation time of hazardous waste (e.g., 12 months in the lab) to minimize the risk of accidents or degradation of containers.
Visualized Disposal Workflow

The following diagram outlines the decision-making process and required actions from the moment waste is generated to its final, compliant disposal.

G cluster_lab In the Laboratory cluster_facility Institutional & External Process A Generation of Waste (e.g., residual solid, contaminated wipes, supernatant, rinsate) B Don Personal Protective Equipment (PPE) (Nitrile Gloves, Safety Goggles, Lab Coat) A->B Immediate Action C Segregate Waste Stream (Non-Halogenated Amine Waste) B->C Safety First D Select Compatible Container (HDPE or Glass, Screw Cap) C->D Prevent Cross-Contamination E Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date, Hazard Pictograms) D->E Ensure Compliance F Store in Satellite Accumulation Area (In secondary containment, container closed) E->F Safe Storage G Request Waste Pickup (Contact Institutional EHS Office) F->G When container is full or per institutional policy H Transfer to Central Accumulation Area (Performed by trained EHS personnel) G->H I Manifest & Transport (Licensed Hazardous Waste Hauler) H->I J Final Disposal (Approved Treatment, Storage, and Disposal Facility - e.g., Incineration) I->J

Caption: Decision workflow for the compliant disposal of 2-Benzyl-2,8-diazaspiro[4.6]undecane.

Step-by-Step Disposal Protocol

This protocol must be executed within a designated laboratory area, preferably inside a chemical fume hood if handling powders or volatile solutions.

3.1. Immediate Waste Handling and Containment

  • Don Appropriate PPE: Before handling the waste, ensure you are wearing standard laboratory PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[8][14]

  • Segregate at the Source: Collect waste containing 2-Benzyl-2,8-diazaspiro[4.6]undecane into a dedicated waste stream. Crucially, do not mix it with other waste types , such as halogenated solvents, acidic/basic solutions, or non-hazardous solid waste.[1][2][11] This prevents potentially hazardous reactions and simplifies the disposal process for your institution's Environmental Health and Safety (EHS) department.

  • Select a Compatible Waste Container:

    • Use a sturdy, leak-proof container made of a compatible material, such as High-Density Polyethylene (HDPE) or glass. The original product container is often a suitable choice.

    • The container must have a secure, screw-top cap to prevent leaks and the escape of vapors.[5][15]

  • Properly Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container. These are typically provided by your EHS office.[15]

    • Clearly write the full chemical name: "Waste 2-Benzyl-2,8-diazaspiro[4.6]undecane". Do not use abbreviations or chemical formulas.[4][15]

    • List all components and their approximate percentages if it is a mixed waste (e.g., with a solvent).

    • Mark the date when the first drop of waste was added to the container (the "accumulation start date").[4]

3.2. On-Site Accumulation and Storage

  • Store in a Satellite Accumulation Area (SAA): Keep the sealed waste container at or near the point of generation, under the control of laboratory personnel.[5] This is typically a designated area within your lab.

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment).[5][15] This will contain any potential leaks or spills.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste to it.[5][7][15] This is a critical safety and compliance requirement to prevent the release of vapors.

3.3. Final Disposal Procedure

  • Schedule a Pickup: Once the container is full (do not exceed 90% capacity) or reaches its storage time limit as per your institutional policy, contact your EHS office to request a hazardous waste pickup.[7][15]

  • Do Not Treat the Waste: You are prohibited from treating chemical waste in the laboratory (e.g., acid/base neutralization, evaporation) unless you have specific authorization and protocols in place.[4] All disposal must be handled by licensed professionals.

  • Final Disposal Method: Your EHS office will work with a certified hazardous waste contractor to transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic compound is high-temperature incineration.[1]

Protocol for Contaminated Materials and Decontamination
  • Solid Wastes: Any disposable items contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must be placed into the same solid hazardous waste container.

  • Empty Containers: An "empty" container that held the pure compound must still be treated as hazardous waste unless decontaminated. To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate from these washes must be collected and disposed of as liquid hazardous waste.[4]

  • Glassware: Reusable glassware should be decontaminated by rinsing with a solvent to remove residual chemical before standard washing. This rinsate must also be collected as hazardous waste.

By adhering to this guide, you ensure that the lifecycle of 2-Benzyl-2,8-diazaspiro[4.6]undecane in your laboratory concludes with the highest standards of safety, compliance, and environmental responsibility.

References

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022 (General Waste Section). (2022). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency. Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet for n-Undecane. (2020, November 24). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Safety Data Sheet for Decane. (2010, August 19). Fisher Scientific. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • 8-Benzyl-2,8-diazaspiro(4.5)decane. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.